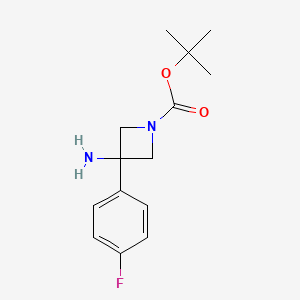

tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATKWTYVFMHKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 4-fluorobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- This compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders. Its structural features allow for modifications that enhance biological activity and selectivity towards specific receptors.

2. Organic Synthesis

- It acts as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its unique azetidine structure provides a versatile platform for further chemical transformations.

3. Biological Studies

- Researchers utilize this compound to investigate the effects of fluorinated azetidine derivatives on biological systems. Studies focus on enzyme inhibition, receptor binding, and the modulation of various biological pathways.

4. Industrial Applications

- In the field of polymer chemistry, tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate is employed in developing new materials and chemical processes. Its properties facilitate the creation of innovative products with enhanced performance characteristics.

Table 1: Comparison of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for drugs targeting neurological and psychiatric disorders |

| Organic Synthesis | Intermediate for complex organic molecules |

| Biological Studies | Investigates enzyme inhibition and receptor binding effects |

| Industrial Applications | Development of new materials in polymer chemistry |

Table 2: Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects in various research applications .

Comparación Con Compuestos Similares

Data Tables

Key Findings

Synthetic Complexity: The target compound’s amino-fluorophenyl substitution likely requires specialized coupling reagents, similar to the trifluoroacetate-mediated synthesis in , but commercial discontinuation suggests scalability challenges .

Fluorine Impact : The 4-fluorophenyl group enhances electronic properties (e.g., metabolic stability) compared to chlorophenyl analogues () .

Bioactivity Potential: Azetidine derivatives like the bromoethyl analogue () show promising bioavailability, hinting at the target compound’s unexplored pharmacological utility .

Actividad Biológica

tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological and psychiatric disorders. Its unique structure, characterized by the presence of a fluorinated phenyl group and an azetidine ring, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

- Molecular Formula : C₁₄H₁₉FN₂O₂

- Molecular Weight : 266.31 g/mol

- CAS Number : 2157889-25-1

The biological activity of tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl moiety enhances binding affinity and selectivity, while the azetidine structure provides necessary rigidity for effective modulation of biological pathways. This interaction can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.

Biological Applications

-

Medicinal Chemistry :

- Used as a building block in synthesizing pharmaceutical compounds targeting neurological disorders.

- Potential applications in developing treatments for psychiatric conditions due to its ability to influence neurotransmitter systems.

-

Organic Synthesis :

- Serves as an intermediate in synthesizing complex organic molecules, including natural products and polymers.

-

Biological Studies :

- Employed in studying enzyme inhibitors and receptor modulators.

- Investigated for its effects on biological systems, including enzyme inhibition and receptor binding assays.

Research Findings

Recent studies have highlighted the compound's promising biological activities:

Table 1: Biological Activity Summary

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |

| Study B | U-937 (Leukemia) | 0.11 | Inhibits cell proliferation |

| Study C | HCT-116 (Colon Cancer) | 13.6 | Microtubule destabilization |

Case Studies

-

Apoptosis Induction :

In vitro studies demonstrated that tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate effectively induces apoptosis in MCF-7 cells, with flow cytometry assays confirming increased levels of p53 expression and caspase-3 cleavage . -

Inhibition of Proliferation :

The compound exhibited significant cytotoxicity against U-937 leukemia cells with an IC₅₀ value of 0.11 µM, indicating potent anti-cancer properties. -

Microtubule Destabilization :

Research indicated that the compound acts similarly to combretastatin-A4, a known microtubule destabilizing agent, leading to reduced cell viability in HCT-116 colon cancer cells.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate, and how is purity validated?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine ring, followed by functionalization at the 3-position. A common approach includes:

Boc Protection : Reacting 3-aminoazetidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to form tert-butyl azetidine-1-carboxylate derivatives .

Substitution/Functionalization : Introducing the 4-fluorophenyl group via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach aryl groups to the azetidine core .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity (>95%). Validation uses HPLC (retention time comparison), ¹H/¹³C NMR (peak integration for substituents), and HRMS (exact mass confirmation) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions and confirms Boc protection. For example, the tert-butyl group shows a singlet at δ ~1.4 ppm (9H), while the 4-fluorophenyl ring exhibits splitting patterns (e.g., doublets at δ ~7.1–8.1 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 indicating high accuracy .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₀FN₂O₂: 291.1504) .

Advanced: How can researchers optimize synthetic yield while minimizing side products?

Methodological Answer:

Key strategies include:

- Catalyst Screening : Pd(PPh₃)₄ for coupling reactions improves regioselectivity. Evidence shows 94% yield for a related oxadiazole derivative using optimized catalysts .

- Temperature Control : Low temperatures (−78°C to 0°C) reduce undesired substitutions.

- In Situ Monitoring : TLC or LC-MS tracks intermediate formation. Adjust stoichiometry if intermediates stall (e.g., excess Boc anhydride for complete protection) .

Advanced: How should researchers address contradictory NMR data during structural analysis?

Methodological Answer:

Contradictions may arise from:

- Dynamic Effects : Rotamers in the Boc group can split peaks. Use variable-temperature NMR to coalesce signals.

- Impurities : Side products (e.g., de-Boc derivatives) may overlap. Compare with 2D NMR (COSY, HSQC) to assign signals correctly .

- Stereochemical Ambiguity : X-ray crystallography (e.g., SHELXL refinement) resolves absolute configuration .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

The azetidine scaffold is prized for its conformational rigidity , enhancing target binding. Applications include:

- PET Imaging : Fluorinated derivatives (e.g., ¹¹C-labeled analogs) target enzymes like monoacylglycerol lipase, validated via in vitro/in vivo assays .

- Kinase Inhibitors : The 4-fluorophenyl group mimics ATP-binding motifs. Structure-activity relationship (SAR) studies optimize substituent positions for potency .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina predicts binding modes to targets (e.g., kinases). Align with crystallographic data from SHELX-refined structures .

- DFT Calculations : Assess electronic effects of substituents (e.g., fluorine’s electronegativity) on reactivity and stability .

Advanced: What experimental conditions affect the compound’s stability during storage?

Methodological Answer:

- Temperature : Store at 2–8°C in sealed containers to prevent Boc group hydrolysis .

- Light/Moisture : Degradation under UV light or humidity forms carboxylic acids. Use amber vials and desiccants .

- pH : Avoid acidic conditions (pH <5) to prevent azetidine ring opening.

Advanced: How is regioselectivity achieved in modifying the azetidine ring?

Methodological Answer:

- Protecting Group Strategy : Boc directs substitutions to the 3-position. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate undergoes selective alkylation at the amine .

- Steric Effects : Bulky groups (e.g., 4-fluorophenyl) hinder reactions at adjacent positions, favoring mono-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.